1-(Tributylstannyl)isoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

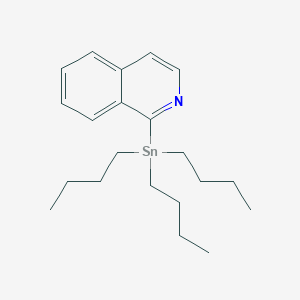

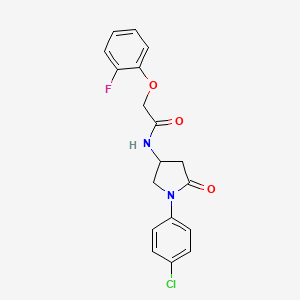

1-(Tributylstannyl)isoquinoline is an organic compound with a molecular weight of 418.21 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .

Synthesis Analysis

Isoquinoline and its derivatives can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis

The molecular structure of 1-(Tributylstannyl)isoquinoline consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8 (9)3-1;3*1-3-4-2;/h1-6H;3*1,3-4H2,2H3; . Physical And Chemical Properties Analysis

1-(Tributylstannyl)isoquinoline is a weak base . It has a molecular weight of 418.21 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(Tributylstannyl)isoquinoline is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. Its stannyl group is highly reactive, making it a valuable intermediate in the synthesis of complex organic molecules. This application is crucial for developing new pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 1-(Tributylstannyl)isoquinoline serves as a precursor for the synthesis of bioactive isoquinoline derivatives. These derivatives often exhibit significant pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers use this compound to explore new therapeutic agents .

Radiopharmaceuticals

The compound is also employed in the development of radiopharmaceuticals. Its stannyl group can be replaced with radioactive isotopes, which are then used in diagnostic imaging and cancer treatment. This application is particularly important in positron emission tomography (PET) imaging, where it helps in the visualization of biological processes in vivo .

Material Science

In material science, 1-(Tributylstannyl)isoquinoline is used to create novel materials with unique properties. For instance, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. This makes it valuable in the development of advanced materials for electronics and aerospace applications .

Environmental Chemistry

In environmental chemistry, 1-(Tributylstannyl)isoquinoline is used to study the behavior and fate of organotin compounds in the environment. Researchers investigate its degradation pathways and potential environmental impacts, which is crucial for developing strategies to mitigate pollution caused by organotin compounds.

These applications highlight the versatility and importance of 1-(Tributylstannyl)isoquinoline in scientific research. Each field leverages its unique properties to advance knowledge and develop new technologies.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Safety and Hazards

Wirkmechanismus

Target of Action

Isoquinoline, the core structure of this compound, is known to be a component of many biologically active products . .

Biochemical Pathways

The biochemical pathways affected by 1-(Tributylstannyl)isoquinoline are currently unknown . Isoquinolines are known to exhibit a wide range of biological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Given the diverse biological activities of isoquinolines , it is likely that 1-(Tributylstannyl)isoquinoline may have multiple effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

tributyl(isoquinolin-1-yl)stannane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-6H;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTCOCMSXCAYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tributylstannyl)isoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2439109.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2439115.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2439122.png)

![N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2439123.png)

![3,3-Dimethyl-4-[4-(4-methylsulfonylphenyl)phenyl]azetidin-2-one](/img/structure/B2439124.png)

![8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439129.png)

![2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2439130.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide](/img/structure/B2439131.png)